molecular formula C22H22N2O2 B268821 4-[(1-naphthylacetyl)amino]-N-propylbenzamide

4-[(1-naphthylacetyl)amino]-N-propylbenzamide

Cat. No. B268821
M. Wt: 346.4 g/mol
InChI Key: AXJLDGGIOOHUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-naphthylacetyl)amino]-N-propylbenzamide, also known as Napabucasin, is a small molecule inhibitor that has been shown to target cancer stem cells. Cancer stem cells are a subpopulation of cells within a tumor that are believed to be responsible for tumor initiation, progression, and recurrence. Napabucasin has shown promise in preclinical studies as a potential therapeutic agent for various types of cancer.

Mechanism of Action

4-[(1-naphthylacetyl)amino]-N-propylbenzamide targets cancer stem cells by inhibiting the STAT3 signaling pathway, which is known to be involved in stem cell self-renewal and tumor progression. 4-[(1-naphthylacetyl)amino]-N-propylbenzamide has also been shown to inhibit the expression of genes involved in drug resistance and metastasis.
Biochemical and Physiological Effects:
4-[(1-naphthylacetyl)amino]-N-propylbenzamide has been shown to have a favorable safety profile in preclinical studies. It has been shown to be well-tolerated and to have minimal toxicity in normal cells. In addition, 4-[(1-naphthylacetyl)amino]-N-propylbenzamide has been shown to have a long half-life, suggesting that it may have potential as a once-daily oral therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(1-naphthylacetyl)amino]-N-propylbenzamide is its ability to target cancer stem cells, which are often resistant to conventional therapies. Another advantage is its potential as a combination therapy with chemotherapy and radiation therapy. One limitation of 4-[(1-naphthylacetyl)amino]-N-propylbenzamide is its limited bioavailability, which may limit its efficacy in vivo.

Future Directions

For 4-[(1-naphthylacetyl)amino]-N-propylbenzamide research include clinical trials to evaluate its safety and efficacy in patients with various types of cancer. In addition, further studies are needed to optimize its dosing and to identify biomarkers that can predict response to therapy. Other potential future directions include the development of 4-[(1-naphthylacetyl)amino]-N-propylbenzamide analogs with improved pharmacokinetic properties and the evaluation of 4-[(1-naphthylacetyl)amino]-N-propylbenzamide in combination with other targeted therapies.

Synthesis Methods

4-[(1-naphthylacetyl)amino]-N-propylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 1-naphthylacetic acid with propylamine, followed by the formation of an amide bond with 4-aminobenzamide. The final step involves the introduction of a nitrile group using a dehydration reaction.

Scientific Research Applications

4-[(1-naphthylacetyl)amino]-N-propylbenzamide has been extensively studied in preclinical models of cancer, including breast, colon, pancreatic, and lung cancer. In these studies, 4-[(1-naphthylacetyl)amino]-N-propylbenzamide has been shown to inhibit cancer stem cell self-renewal and induce cell death in cancer stem cells. 4-[(1-naphthylacetyl)amino]-N-propylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.

properties

Product Name

4-[(1-naphthylacetyl)amino]-N-propylbenzamide

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide

InChI

InChI=1S/C22H22N2O2/c1-2-14-23-22(26)17-10-12-19(13-11-17)24-21(25)15-18-8-5-7-16-6-3-4-9-20(16)18/h3-13H,2,14-15H2,1H3,(H,23,26)(H,24,25)

InChI Key

AXJLDGGIOOHUHY-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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